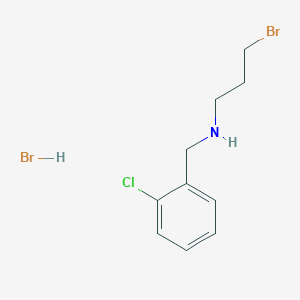![molecular formula C10H15NO4 B14461494 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol CAS No. 71958-60-6](/img/structure/B14461494.png)
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically hydroquinones. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring and an amino group substituted with two hydroxyethyl groups. It is a colorless to white granular solid at room temperature and pressure, but it may darken upon exposure to oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol typically involves the reaction of hydroquinone with diethanolamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Hydroquinone: is dissolved in a suitable solvent such as ethanol or methanol.
Diethanolamine: is added to the solution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of other organic compounds.
Biology: Studied for its antioxidant properties and potential use in protecting cells from oxidative damage.
Medicine: Investigated for its potential use in treating conditions related to oxidative stress.
Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol involves its ability to donate electrons and act as a reducing agent. The hydroxyl groups on the benzene ring can undergo redox reactions, which allows the compound to neutralize free radicals and reduce oxidative stress. The amino group also plays a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol is unique due to the presence of the bis(hydroxyethyl)amino group, which enhances its solubility and reactivity compared to other dihydroxybenzenes. This makes it particularly useful in applications where increased solubility and reactivity are desired.
Eigenschaften
CAS-Nummer |
71958-60-6 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]benzene-1,4-diol |
InChI |
InChI=1S/C10H15NO4/c12-5-3-11(4-6-13)9-7-8(14)1-2-10(9)15/h1-2,7,12-15H,3-6H2 |
InChI-Schlüssel |
URZFPQBBJMXHBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)N(CCO)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)



![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)


![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)


